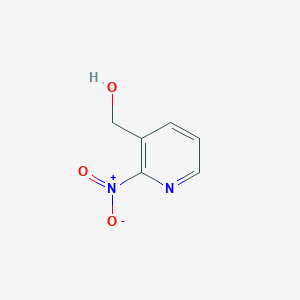
3,3-Difluorocyclobutanol
Übersicht
Beschreibung
3,3-Difluorocyclobutanol is a useful research compound. Its molecular formula is C4H6F2O and its molecular weight is 108.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Building Blocks
3,3-Difluorocyclobutanol serves as a key component in the synthesis of various building blocks, including carboxylic acids, amines, alcohols, azides, trifluoroborates, and ketones. It's particularly noted for its role as a convenient intermediate in the production of these derivatives, highlighting its versatility in organic synthesis (Ryabukhin et al., 2018).
Preparation of Novel Heterocyclic Compounds
This compound contributes to the preparation of novel heterocyclic compounds. This process is facilitated through reactions involving trifluoro or trichloro substituents, demonstrating its utility in the creation of complex organic structures (Rajkumar, Suman, & Raju, 2015).
Environmental Applications
This compound plays a role in environmental chemistry, particularly in the extraction of trace pollutants from water samples. Its derivatives, such as magnetite nanoparticles, are used for the adsorption and extraction of perfluorinated compounds (PFCs) from environmental samples, showcasing its potential in pollution control and environmental remediation (Zhang et al., 2010).
Electronics and Semiconductor Industries
In the electronics sector, this compound is utilized in the production of polymeric gate dielectrics for organic thin film transistors. Its derivatives, such as perfluorocyclobutane polymers, offer advantages like high on/off current ratios, indicating its importance in the development of electronic devices (Ghim et al., 2006).
Space-based Applications
Derivatives of this compound, such as perfluorocyclobutanes (PFCBs), are explored for space-based applications. These polymers combine the process advantages of thermoplastics with the properties of traditional fluoropolymers, making them suitable for extreme environmental conditions encountered in space. Modifications and composites of PFCBs are researched to enhance their space durability and conductivity (Gavrin et al., 2004).
Thermal Properties and Polymer Chemistry
The thermal properties of fluorosilicones containing perfluorocyclobutane rings have been investigated. These studies focus on understanding the glass transition temperatures and thermal stability of these materials, which are important for applications in high-temperature environments (Rizzo & Harris, 2000).
Safety and Hazards
Zukünftige Richtungen
3,3-Difluorocyclobutanol is a useful building block in the synthesis of various pharmaceuticals . It has been used in the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone . Future research may explore other potential applications and synthesis methods for this compound.
Eigenschaften
IUPAC Name |
3,3-difluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(7)2-4/h3,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLCYDVYEGKWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626277 | |
| Record name | 3,3-Difluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637031-88-0 | |
| Record name | 3,3-Difluorocyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637031-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluorocyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for obtaining 3,3-difluorocyclobutanol on a multigram scale?
A1: While ethyl 3,3-difluorocyclobutanecarboxylate serves as a versatile intermediate for many 3,3-difluorocyclobutyl derivatives [], the research suggests that a more efficient route for this compound involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether []. This alternative pathway offers advantages in terms of yield and ease of purification for the target compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















